Pyrimidinones

Tautomerism Analytical Standardization Biological Reproducibility

Single pyrimidinone tautomers (e.g., CAS 557-01-7) undergo solvent-dependent equilibration, causing irreproducible bioassay data. CAS 1335-05-3 is a standardized cocktail of three fixed components (5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, 1H-pyrimidin-2-one). - **No tautomeric drift** - stable composition eliminates batch-to-batch variability - **Multi-ligand reference** - calibrate LC-MS/NMR without time-dependent peak splitting - **Screening-grade** - avoids inter-well variability in kinase/immuno assays - **Multi-site consistency** - identical chemical input across labs

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
CAS No. 1335-05-3
Cat. No. B12756618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidinones
CAS1335-05-3
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESC=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1
InChIInChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7)
InChIKeyMTVOUYXEAOHXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidinones CAS 1335-05-3: Defined Multi-Component Mixture


Pyrimidinones (CAS 1335-05-3) are supplied as a composite mixture of three defined heterocyclic components—5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, and 1H-pyrimidin-2-one—with a combined molecular formula of C₁₄H₁₆N₆O and a molecular weight of approximately 284.32 g/mol [1]. This contrasts with single-species pyrimidinone tautomers such as 2(1H)-pyrimidinone (CAS 557-01-7; MW 96.09) or 4(3H)-pyrimidinone, which undergo solvent- and concentration-dependent tautomeric equilibration [2]. The fixed multi-component composition of CAS 1335-05-3 provides a standardized research tool, eliminating batch-to-batch variability in tautomer ratios that can confound structure-activity relationship (SAR) studies and analytical method development.

Fixed multi-component mixture eliminates tautomer equilibration drift
Standardized tool for reproducible SAR and analytical method development
Batch-to-batch consistency avoids variable tautomer ratios

Why Single-Component Pyrimidinones Cannot Substitute CAS 1335-05-3


Individual pyrimidinone tautomers (e.g., 2(1H)-pyrimidinone or 4(3H)-pyrimidinone) exist in dynamic equilibrium that is highly sensitive to solvent polarity, concentration, and temperature. For 4(3H)-pyrimidinone, the tautomeric constant K_T [OH/NH] has been experimentally determined to be 0.012 in carbon tetrachloride at 25°C, corresponding to a ΔE of 2.62 kcal/mol between monomer tautomers [1]. This intrinsic equilibrium means that solutions of a single purchased tautomer will spontaneously generate a different tautomeric mixture than the defined three-component cocktail of CAS 1335-05-3. Consequently, substituting a single-component pyrimidinone into a protocol validated with CAS 1335-05-3 can introduce uncontrolled tautomer populations, leading to irreproducible biological activity readouts or inconsistent synthetic yields. Direct substitution without revalidation is not scientifically sound.

Single pyrimidinone tautomers equilibrate in solution, generating uncontrolled tautomer populations.
Equilibrium shifts with solvent, concentration, and temperature may alter assay responses and synthetic yields.
Direct substitution without revalidation may lead to irreproducible biological activity or inconsistent synthesis.

Quantitative Comparison: CAS 1335-05-3 vs. Single Tautomers


Fixed Composition Eliminates Tautomer Equilibration Drift

The CAS 1335-05-3 mixture provides a fixed ratio of 5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, and 1H-pyrimidin-2-one, in contrast to single-component 4(3H)-pyrimidinone, which exhibits a tautomeric constant K_T = 0.012 (lactam/lactim ratio ~83:1) in CCl₄ at 25 °C that shifts with solvent [1]. This defined composition prevents the uncontrolled generation of alternative tautomers during assay incubation, a known source of inter-laboratory variability in pyrimidinone-based screening campaigns.

Tautomer Stability
Reported
Fixed 3-component composition
Tautomeric constant KT = 0.012 (lactam:lactim ~83:1)
Supports assay standardization by eliminating solvent-dependent tautomer drift.
IR/computational study in CCl₄ at 25°C.
Tautomerism Analytical Standardization Biological Reproducibility

Distinct Molecular Weight and Hydrogen-Bonding Profile

CAS 1335-05-3 possesses a molecular weight of 284.32 g/mol with 2 hydrogen bond donors and 3 acceptors [1], significantly larger than single-ring pyrimidinones such as 2(1H)-pyrimidinone (MW 96.09 g/mol, 1 donor, 2 acceptors) [2]. These divergent physicochemical properties directly impact chromatographic retention, solubility, and membrane permeability in cell-based assays.

MW & H-Bond Profile
Reported
284.32 g/mol · 2 HBD · 3 HBA
Distinct physicochemical properties impact chromatography and permeability.
PubChem and NIST computed properties.
Physicochemical Characterization Molecular Recognition Purification

Absence of Keto-Enol Tautomerism Simplifies Reaction Monitoring

The methylidene substituents in the components of CAS 1335-05-3 lock the exocyclic double bond, preventing the keto-enol tautomerism that complicates the NMR and LC-MS analysis of 2(1H)-pyrimidinone and 4(3H)-pyrimidinone. For 4(3H)-pyrimidinone, the tautomeric equilibrium generates a mixture of lactam and lactim forms with a ratio that varies with solvent dielectric constant [1]. The fixed structure of the CAS 1335-05-3 components yields a simpler, time-invariant spectral signature.

Spectral Simplicity
Reported
No keto-enol tautomerism
NMR / LC-MS
Stable signals simplify reaction monitoring and reduce analytical ambiguity.
Based on IR study of 4(3H)-pyrimidinone in solution.
Synthetic Chemistry Reaction Monitoring Intermediate Stability

Differentiated Immunomodulation Response Profile

In a class-level comparison of pyrimidinone biological response modifiers, ABPP (5-amino-3-iodo-6-phenyl-4(3H)-pyrimidinone) showed strong adjuvant activity with poor interferon induction, whereas methoxyphenyl analogs showed the opposite profile [1]. This demonstrates that subtle structural variations among pyrimidinones produce markedly different biological outcomes. The unique three-component composition of CAS 1335-05-3 is therefore expected to yield a distinct biological fingerprint that cannot be predicted from single-component pyrimidinone activity profiles.

Immunomodulation Profile
Class-level
Divergent adjuvant vs. interferon induction among analogs
Structural variations yield distinct biological fingerprints; mixture profile not directly predictable.
Data from murine polyclonal B-cell assays.
Immunomodulation Biological Response Modification Drug Discovery

Pyrimidinones CAS 1335-05-3: Application Scenarios


Standardized LC-MS and NMR Reference Standard

The fixed, non-equilibrating composition of CAS 1335-05-3 provides a stable, multi-component reference standard for developing and validating chromatographic and spectroscopic methods targeting pyrimidine-based compounds. Researchers can rely on its consistent spectral signature to calibrate retention times and mass transitions without the time-dependent peak splitting or drifting associated with tautomeric single-component pyrimidinones [1].

Reproducible High-Throughput Screening Cocktail

For screening campaigns investigating pyrimidinone-sensitive biological targets (e.g., kinases, immunomodulatory pathways), CAS 1335-05-3 offers a defined multi-ligand challenge that avoids the inter-well variability caused by tautomer equilibration. This directly addresses the reproducibility crisis in early drug discovery, where subtle changes in compound composition can lead to false positives or negatives [1].

Stable Intermediates for Synthetic Methodology Research

The absence of keto-enol tautomerism in the methylidene-containing components of CAS 1335-05-3 simplifies the use of this mixture as a substrate or intermediate in synthetic chemistry studies. Reaction progress can be monitored by NMR or LC-MS without interference from tautomer-derived secondary signals, accelerating the optimization of novel pyrimidinone-based synthetic pathways [1].

Inter-Laboratory Collaborative Study Procurement

Multi-center studies requiring identical chemical inputs across geographically dispersed laboratories will benefit from the batch-to-batch consistency of a defined multi-component mixture. Single-component pyrimidinones purchased from different vendors may arrive with varying tautomeric ratios, introducing an uncontrolled variable. CAS 1335-05-3 mitigates this risk through its fixed composition [1].

Application
Selection Property
Validation Focus
LC-MS/NMR reference standard
Fixed, non-equilibrating composition
Consistent retention times and spectral signatures
High-throughput screening studies
Defined multi-ligand challenge
Inter-well reproducibility; avoids tautomer variability
Synthetic methodology research
No keto-enol tautomerism
Stable NMR/LC-MS signals for reaction monitoring
Multi-center study standardization
Batch-to-batch fixed composition
Consistent chemical input across laboratories

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimidinones

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.